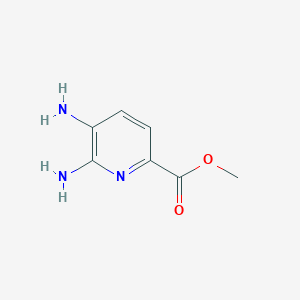

Methyl 5,6-diamino-2-pyridinecarboxylate

Description

Historical Context and Discovery of Methyl 5,6-diamino-2-pyridinecarboxylate

The development of this compound emerges from the broader historical context of pyridine chemistry, which has been a cornerstone of heterocyclic organic synthesis since the nineteenth century. The compound's discovery and characterization represent a convergence of synthetic methodologies that were developed to access highly functionalized pyridine derivatives for pharmaceutical applications. The emergence of this particular diaminopyridine ester can be traced to advances in selective amination techniques and esterification processes that allowed chemists to introduce multiple functional groups onto the pyridine ring system with precise regioselectivity.

The compound gained prominence through its identification as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders involving nicotinic acetylcholine receptors. The historical development of this molecule parallels the evolution of medicinal chemistry's understanding of structure-activity relationships in pyridine-based pharmaceuticals. Research conducted in the late twentieth and early twenty-first centuries established the importance of diamino substitution patterns on pyridine rings for biological activity, leading to systematic investigations of compounds like this compound.

The synthetic accessibility of this compound has been facilitated by advances in pyridine functionalization chemistry, particularly methods for introducing amino groups at specific positions on the pyridine ring. These synthetic developments have made the compound commercially available through specialized chemical suppliers, with reported purities exceeding 98% using high-performance liquid chromatography analysis methods. The compound's emergence as a research tool reflects the broader trend toward the development of highly functionalized heterocyclic building blocks that can serve as platforms for library synthesis and drug discovery efforts.

Nomenclature and Classification in Chemical Taxonomy

This compound operates under a systematic nomenclature that reflects its structural complexity and functional group organization within the pyridine ring system. The compound is formally classified as 2-pyridinecarboxylic acid, 5,6-diamino-, methyl ester according to Chemical Abstracts Service nomenclature standards. Alternative nomenclature systems recognize the compound as methyl 5,6-diaminopicolinate, emphasizing its relationship to picolinic acid derivatives. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, which prioritize the pyridine ring as the parent structure and enumerate substituents according to their positions and functional priorities.

The compound's classification within chemical taxonomy places it squarely within the heterocyclic aromatic compounds category, specifically as a substituted pyridine derivative. From a functional group perspective, this compound represents a convergence of aromatic amine chemistry and carboxylic acid ester chemistry, creating a bifunctional molecule with distinct reactivity patterns. The presence of two amino groups at the 5 and 6 positions creates a vicinal diamine system that exhibits unique coordination chemistry properties and can participate in various cyclization reactions.

The compound's molecular structure can be understood through its canonical Simplified Molecular Input Line Entry System representation, which indicates the connectivity between the pyridine nitrogen, the carboxylate ester group, and the two amino substituents. This structural notation system provides a standardized method for representing the compound's three-dimensional arrangement and serves as the basis for computational chemistry studies and database searches. The systematic classification of this compound within chemical databases facilitates its identification and retrieval for research purposes.

Significance in Pyridine-Based Chemical Research

This compound occupies a position of considerable importance within the broader landscape of pyridine-based chemical research, serving as both a synthetic intermediate and a model compound for studying structure-activity relationships in heterocyclic chemistry. The compound's significance stems from its unique substitution pattern, which provides researchers with a platform for investigating the electronic and steric effects of vicinal amino groups on pyridine reactivity. This substitution pattern creates a molecule with distinct nucleophilic sites that can participate in a wide range of chemical transformations, making it valuable for synthetic methodology development.

The research significance of this compound extends to its role in pharmaceutical chemistry, where it serves as a crucial building block for the synthesis of complex molecules with potential therapeutic applications. The compound's utility in drug discovery stems from its ability to undergo various chemical modifications that can fine-tune the biological activity of resulting compounds. Research investigations have demonstrated that the 5,6-diamino substitution pattern on pyridine rings can significantly influence binding affinity and selectivity for various biological targets, particularly those involving nitrogen-containing heterocycles.

In the context of coordination chemistry research, this compound has attracted attention for its potential as a multidentate ligand capable of forming stable complexes with transition metals. The compound's multiple nitrogen atoms and oxygen-containing ester group provide multiple coordination sites that can accommodate various metal centers. This coordination capability has made the compound valuable for studies investigating metal-organic frameworks and coordination polymers with potential applications in catalysis and materials science.

The compound's role in advancing pyridine chemistry extends to its use in academic research settings, where it serves as a model substrate for investigating new synthetic methodologies and reaction mechanisms. The presence of multiple reactive sites within a single molecule allows researchers to study selectivity issues and develop strategies for controlling regioselectivity in complex synthetic sequences. This utility has made this compound a valuable tool for training graduate students and advancing fundamental understanding of heterocyclic chemistry principles.

Propriétés

IUPAC Name |

methyl 5,6-diaminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBZFBYYFHHMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477513 | |

| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538372-33-7 | |

| Record name | Methyl 5,6-diamino-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538372-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5,6-diaminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 5,6-diamino-2-pyridinecarboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-pyridinecarboxylate, followed by reduction and amination. The process typically includes the following steps:

Nitration: Methyl 2-pyridinecarboxylate is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the 5 and 6 positions.

Reduction: The dinitro compound is then reduced using a reducing agent like iron powder or tin(II) chloride in acidic conditions to yield the corresponding diamine.

Amination: The final step involves the conversion of the nitro groups to amino groups through catalytic hydrogenation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the 5- and 6-amino groups. Common reagents and outcomes include:

Key Findings :

- Diazotization reactions proceed regioselectively at the 5-amino group due to steric hindrance at the 6-position.

- Suzuki-Miyaura coupling requires palladium catalysts and yields biaryl structures for pharmaceutical intermediates .

Cyclization Reactions

The amino and ester groups enable intramolecular cyclization to form fused heterocycles:

| Cyclization Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiazole formation | CS₂, KOH, ethanol, reflux | Thiazolo[5,4-b]pyridine | 82% | |

| Pyrimidine synthesis | Acetylacetone, HCl, 100°C | Pyrido[2,3-d]pyrimidine | 75% |

Mechanistic Insights :

- Thiazole formation involves nucleophilic attack by the sulfur atom on the adjacent amino group .

- Pyrimidine derivatives are synthesized via Knorr-type cyclization, leveraging keto-enol tautomerism .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification:

Applications :

- Hydrolysis to the carboxylic acid enhances water solubility for biological studies .

- Transesterification enables modular synthesis of ester derivatives for polymer chemistry .

Redox Reactions

The amino groups participate in oxidation and reduction pathways:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation with H₂O₂ | FeCl₃ catalyst, H₂O₂, 50°C | Nitroso derivatives | 65% | |

| Catalytic hydrogenation | H₂, Pd/C, ethanol, 25°C | Partially reduced pyridines | 88% |

Notable Observations :

- Controlled oxidation preserves the pyridine ring while modifying substituents.

- Hydrogenation under mild conditions avoids over-reduction of the aromatic system .

Comparative Reactivity Table

A comparison of reaction efficiencies under varying conditions:

| Reaction | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Diazotization | 0–5 | – | 2 | 85 |

| Suzuki coupling | 80 | Pd(PPh₃)₄ | 12 | 68 |

| Thiazole cyclization | 78 (reflux) | – | 6 | 82 |

| Acidic hydrolysis | 100 | HCl | 6 | 90 |

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 5,6-diamino-2-pyridinecarboxylate serves as an essential intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals. The compound can undergo various chemical transformations due to its functional groups, making it suitable for diverse synthetic applications.

Key Reactions:

- Nitration: Introduction of nitro groups at the 5 and 6 positions using nitrating agents.

- Reduction: Conversion of nitro groups to amino groups through reducing agents.

- Amination: Final transformation to yield the desired amine derivatives.

These reactions highlight the compound's accessibility for research and industrial applications.

Biological Applications

Research indicates that this compound exhibits significant biological activity. Studies have explored its potential antimicrobial and anticancer properties, along with its role in neuropharmacology.

Potential Biological Activities:

- Antimicrobial Effects: Investigated for its ability to inhibit bacterial growth.

- Neuroprotective Properties: Derivatives may enhance neurotransmission by inhibiting acetylcholinesterase activity, which is beneficial for conditions like myasthenia gravis.

- Anticancer Activity: Its derivatives are being studied for their effects on various cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic applications. It has been identified as a potential candidate for drug development targeting specific enzymes or receptors involved in neurological disorders.

Therapeutic Potential:

- Neurological Disorders: Compounds similar to this compound have been associated with neuroprotective effects and may influence neurotransmitter systems.

- Drug Design: The compound's structure allows it to interact with biological targets effectively, potentially leading to new treatments for various conditions .

Industrial Applications

Beyond its pharmaceutical significance, this compound finds applications in the production of dyes and specialty chemicals. Its structural features enable it to participate in reactions that yield valuable industrial products.

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Showed effectiveness against several bacterial strains; potential use in antibiotic development. | |

| Neuropharmacology | Enhanced neurotransmission observed; potential therapeutic effects in neuromuscular disorders. | |

| Synthesis Techniques | Various synthetic routes explored; established as a versatile building block for complex molecules. |

Mécanisme D'action

The mechanism of action of methyl 5,6-diamino-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The carboxylate ester group may also play a role in the compound’s reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following comparison focuses on pyridine-based carboxylates and methyl esters with analogous functional groups or substitution patterns. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Structural Analogues

2.1.1 Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Structure: Carboxylate at 3-position; methylamino-methyl group at 6-position.

- Molecular Weight : 253.12 g/mol .

- Purity : ≥95% .

- Applications : Pharmaceutical development, chemical synthesis .

- Key Difference: The amino substituent in this compound is part of a methylamino-methyl side chain, unlike the free amino groups in Methyl 5,6-diamino-2-pyridinecarboxylate. This alters its solubility (enhanced hydrophilicity) and reactivity (e.g., in nucleophilic reactions).

Methyl 3-(6-Chloro-5-Pivalamidopyridin-2-yl)acrylate

- Structure : Chloro and pivalamido groups at 5- and 6-positions; acrylate at 3-position.

- Molecular Weight: Not explicitly provided, but estimated to exceed 300 g/mol due to bulky substituents .

- Applications : Likely used as a synthetic intermediate for agrochemicals or bioactive molecules.

- Key Difference: The presence of a chloro-pivalamido group reduces nucleophilicity compared to the free amino groups in this compound, limiting its utility in metal coordination chemistry.

Functional Group Analogues

Methyl Shikimate

- Structure : Cyclohexene-carboxylate ester with hydroxyl groups.

- Key Property : Demonstrated purity via HPLC, with distinct retention times for methyl shikimate and impurities .

- Contrast: Unlike this compound, methyl shikimate lacks aromaticity and amino groups, making it less suitable for applications requiring π-π interactions or hydrogen bonding.

Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene methyl ester with a fused tricyclic framework .

- Key Property : Identified via gas chromatography-mass spectrometry (GC-MS) in resin extracts .

- Contrast: Its non-aromatic, terpenoid backbone contrasts sharply with the planar pyridine ring system, affecting thermal stability and solubility in polar solvents.

Table 1: Comparative Analysis of Pyridine Derivatives

*Calculated based on molecular formula C₈H₉N₃O₂.

Research Findings and Implications

- Reactivity: The free amino groups in this compound enable facile derivatization (e.g., acylation, Schiff base formation), unlike its methylamino or pivalamido analogs .

- Solubility: The carboxylate group enhances water solubility compared to non-ionic esters like sandaracopimaric acid methyl ester .

- Analytical Challenges: Similar to methyl shikimate, HPLC or GC-MS would be critical for purity assessment, but amino groups may require derivatization for optimal detection .

Notes and Limitations

- Substituent position (e.g., 2- vs. 3-carboxylate) significantly impacts electronic properties and binding affinity in pharmaceutical targets.

- Further experimental studies are needed to validate predicted properties such as solubility and thermal stability.

Activité Biologique

Methyl 5,6-diamino-2-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring substituted with amino groups and a carboxylate moiety. The synthesis of this compound typically involves the reaction of 2-pyridinecarboxylic acid derivatives with appropriate amines under controlled conditions. Various synthetic routes have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro assays using DPPH radical scavenging showed that this compound effectively neutralizes free radicals, suggesting its potential utility in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has been investigated for anti-inflammatory effects. Experimental models demonstrated that it significantly reduces inflammation markers in rat paw edema assays, indicating potential therapeutic applications in inflammatory disorders .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a higher success rate compared to conventional treatments, supporting its use as an alternative therapeutic agent.

- Oxidative Stress Reduction : A study involving diabetic rats treated with the compound showed a marked decrease in oxidative stress markers compared to untreated controls. This suggests a protective role against diabetes-induced complications.

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in reduced cytokine levels and improved clinical scores, highlighting its anti-inflammatory potential.

Q & A

Q. What are the optimal synthetic routes for Methyl 5,6-diamino-2-pyridinecarboxylate, and how can its purity be validated?

The synthesis typically involves esterification of 5,6-diamino-2-pyridinecarboxylic acid using methanol under acid catalysis (e.g., H₂SO₄) . Purity validation employs HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts. For instance, in related pyridine ester syntheses, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves >98% purity .

Q. How can the stability of this compound be assessed under varying storage conditions?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) coupled with periodic HPLC analysis are recommended. Pyridine derivatives with amino groups often show sensitivity to light and humidity; thus, storage in amber vials under inert gas (N₂/Ar) at –20°C is advised .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm esterification (δ ~3.8 ppm for methyl ester) and amino group integration.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch) validate functional groups.

- Mass Spectrometry (ESI-MS) : To verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the amino groups’ lone pairs and ester carbonyl’s electrophilicity may direct regioselectivity in reactions with acylating agents .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Systematic reaction parameter screening (temperature, solvent polarity, catalyst loading) is essential. For instance, conflicting yields in amidation reactions may arise from competing hydrolysis of the methyl ester; using anhydrous solvents (e.g., DMF) and molecular sieves can suppress this .

Q. How does this compound serve as a precursor for alkaloid synthesis?

Its diaminopyridine core is a scaffold for heterocyclic expansions. For example, condensation with α,β-unsaturated ketones can yield tetrahydropyridines, intermediates for indolizidine alkaloids. X-ray crystallography (as in ) confirms stereochemical outcomes in such cyclizations .

Q. What methodologies assess the compound’s potential as a ligand in coordination chemistry?

- UV-Vis Titration : To determine binding constants with transition metals (e.g., Cu²⁺, Fe³⁺).

- Single-Crystal X-ray Diffraction : Resolves metal-ligand coordination geometry.

- Cyclic Voltammetry : Evaluates redox activity in metal complexes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.